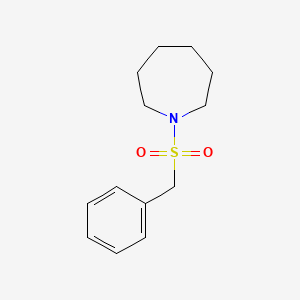

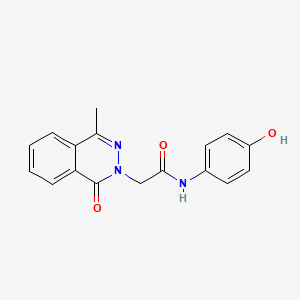

![molecular formula C21H20O4 B5557196 ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5557196.png)

ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate often involves intricate organic synthesis techniques. For instance, the synthesis and crystal structure of related compounds have been reported, demonstrating the complexity and precision required in synthesizing such molecules. The methodologies can range from direct condensation reactions to more complex multi-step processes involving specific reagents and catalysts to achieve the desired structural frameworks and functionalities (Crich & Bowers, 2006).

Molecular Structure Analysis

The molecular structure of these compounds is typically determined using spectroscopic techniques and X-ray crystallography. These methods provide detailed information on the molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule. For example, the crystal structure of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate reveals specific details about its molecular configuration and the spatial arrangement of its functional groups, which are crucial for understanding its chemical behavior (Choi & Kim, 2017).

Chemical Reactions and Properties

The chemical reactivity of ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate involves its participation in various organic reactions. These reactions can include nucleophilic substitution, condensation, and rearrangement processes that modify the compound or introduce new functional groups, affecting its physical and chemical properties. The specific chemical properties depend on the structure and functional groups present in the molecule.

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, solubility, and crystal structure, are influenced by their molecular structure. The determination of these properties is essential for understanding the compound's behavior in different environments and for its application in various fields. For example, the crystal structure analysis provides insights into the compound's stability, packing, and potential intermolecular interactions, which are critical for its application in material science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards different reagents, and stability under various conditions, are pivotal for the compound's applications. These properties are determined by the functional groups present in the molecule and their interaction with other molecules. Understanding these properties is crucial for predicting the compound's behavior in chemical reactions and its compatibility with other substances in formulations or material applications.

For further information and detailed research insights, you can explore more on consensus.app.

Applications De Recherche Scientifique

Bridged-ring Nitrogen Compounds Synthesis

Ethyl 3,4-dimethoxyphenyl(phenyl)acetate, related in structure and synthetic utility to ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate, was employed in the synthesis of bridged 3-benzazepine derivatives, which are conformationally restricted dopamine analogues. These compounds have potential applications in neuroscience research, particularly in studying dopamine's role in neurological disorders (Gentles et al., 1991).

Corrosion Inhibition

A theoretical study on quinoxalines, including derivatives structurally similar to ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate, highlighted their effectiveness as corrosion inhibitors for copper in nitric acid media. This application is significant for protecting industrial equipment and extending the lifespan of metal structures (Zarrouk et al., 2014).

Marine Natural Products

Research on marine fungi yielded new compounds, with structural analysis providing insights into their potential for pharmaceutical applications. Though not directly related, the study emphasizes the importance of marine-derived compounds in discovering novel bioactive substances (Wu et al., 2010).

Crystal Structure Analysis

The detailed synthesis and crystal structure determination of related compounds offer insights into their chemical behavior and potential applications in material science and drug design. Understanding these structures aids in the development of new materials with tailored properties (Lee et al., 2009).

Microbial Production of Ethyl Acetate

A review on the microbial production of ethyl acetate, a short-chain ester, underlines the sustainability of using biomass-derived sugars. This approach is eco-friendly and provides a renewable route for producing solvents and flavorings used in food and beverages (Zhang et al., 2020).

Anti-inflammatory Applications

The enhancement of the anti-inflammatory effect of ethyl 4-biphenylyl acetate by β-cyclodextrin derivatives demonstrates the potential of modifying chemical compounds to improve their therapeutic efficacy. Such research is vital for developing more effective and targeted anti-inflammatory treatments (Arima et al., 1990).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-[2-(4-ethylphenyl)-1,3-dioxoinden-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-3-14-9-11-15(12-10-14)21(13-18(22)25-4-2)19(23)16-7-5-6-8-17(16)20(21)24/h5-12H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXZNCVKXZEGMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5557134.png)

![3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5557140.png)

![5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine](/img/structure/B5557149.png)

![2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5557152.png)

![4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)

![[(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5557169.png)

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5557183.png)

![2-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5557207.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557216.png)